molecular formula C18H14N6O2S B2963365 (3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1795194-33-0

(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2963365
CAS RN: 1795194-33-0
M. Wt: 378.41
InChI Key: FUYZVRRRTBKGEI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrazole ring, a benzo[d]thiazole group, and an azetidine ring . These groups are common in many biologically active compounds and are often used in drug design .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions like the copper-catalyzed click reaction of azides with alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could potentially make the compound more acidic .

Scientific Research Applications

Synthesis and Antibacterial Screening

Research into similar compounds has focused on synthesizing novel chemical entities with potential antibacterial properties. For instance, Landage, Thube, and Karale (2019) explored the synthesis of thiazolyl pyrazole and benzoxazole derivatives, characterizing them through spectral and analytical data to assess their antibacterial activities. Such studies underscore the importance of these compounds in developing new antibacterial agents, suggesting a potential application of the specified compound in antimicrobial research (Landage, Thube, & Karale, 2019).

Antifungal and Anticonvulsant Evaluation

Further research on structurally related compounds, such as those synthesized by Rajasekaran, Murugesan, and Anandarajagopal (2006), has demonstrated moderate antibacterial and antifungal activities, along with notable anticonvulsant effects. These findings suggest the potential utility of similar compounds in the development of treatments for infections and seizure disorders, indicating a possible pharmacological application for the compound (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Anticancer Activity

A novel approach in cancer treatment research involves the synthesis of naphthyridine derivatives, which have shown promising anticancer activity in vitro. A study by Kong et al. (2018) on a naphthyridine derivative demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mechanism of action highlights the potential of related compounds in the development of cancer therapies, suggesting a research avenue for the compound in focus (Kong et al., 2018).

Antioxidant Properties

The exploration of novel thiazole derivatives for their in vitro antioxidant properties represents another significant application. A study by Jaishree et al. (2012) synthesized a series of compounds with potential antioxidant activity. The findings from such research could imply the utility of the mentioned compound in studies aiming to combat oxidative stress-related diseases, providing a basis for its application in antioxidant research (Jaishree et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds with a 1,2,3-triazole ring have been found to exhibit antibacterial, antimalarial, and antiviral activities .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S/c25-17(12-4-3-5-13(8-12)24-11-19-21-22-24)23-9-14(10-23)26-18-20-15-6-1-2-7-16(15)27-18/h1-8,11,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYZVRRRTBKGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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